molecular formula C10H11ClO3 B180902 2-(4-Chloro-3-methylphenoxy)propanoic acid CAS No. 777-54-8

2-(4-Chloro-3-methylphenoxy)propanoic acid

Cat. No. B180902
CAS RN: 777-54-8
M. Wt: 214.64 g/mol
InChI Key: DRKJHOSTQZAYFT-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methylphenoxy)propanoic acid is a chemical compound that belongs to the class of phenoxy-carboxylic acids, which are known for their herbicidal properties. These compounds typically function by blocking chloride membrane conductance in striated muscle through interaction with specific receptors .

Synthesis Analysis

The synthesis of related phenoxy-carboxylic acids often involves multiple steps, including alkylation, hydrolysis, oxidation, and resolution. For instance, R-(+)-2-(4-hydroxyphenoxy)-propionic acid, an intermediate in the synthesis of phenoxy-carboxylic herbicides, was synthesized from 4-acetylphenol and methyl α-chloropropionate with a total yield of up to 48.2% . Similarly, other related compounds are synthesized through reactions involving chlorination, condensation, and further functional group transformations .

Molecular Structure Analysis

The molecular structure of phenoxy-carboxylic acids is often confirmed using X-ray crystallography and nuclear magnetic resonance (NMR) methods. For example, the structure of 2-acetoxy-3-(3-methoxy-4-acetoxy-5-chlorophenyl)-propenoic acid was confirmed by these methods, revealing an α-acetoxy propenoic acid with a trans extended side acid side chain conformation . The crystal structure of 2-methyl-2-(2,4,5-trichlorophenoxy)propionic acid showed the typical hydrogen-bonded cyclic dimers and a synplanar-synplanar side-chain conformation .

Chemical Reactions Analysis

Phenoxy-carboxylic acids can undergo various chemical reactions. For example, attempts to synthesize flavan-3-ols from methyl threo-2-acetoxy-3-chloro-3-(4-methoxyphenyl)propanoate resulted in C-alkylation of electron-rich phenols . Additionally, the introduction of an aryloxyalkyl group alpha to the carboxylic function can significantly affect the biological activity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenoxy-carboxylic acids are influenced by their molecular structure. For instance, the conformational differences in polymorphs of 2-cyano-3-(3,4-methylenedioxyphenyl)-2-propenoic acid ethyl-ester caused a significant shift in the CO vibration spectrum . The introduction of different substituents can also affect the biological activity, as seen in the study of carboxylic acids and their effects on skeletal muscle chloride channel conductance .

Scientific Research Applications

Field

Agriculture and Botany

Application

“2-(4-Chloro-3-methylphenoxy)propanoic acid”, also known as Mecoprop or MCPP, is a common general-use herbicide found in many household weed killers and “weed-and-feed” type lawn fertilizers . It is primarily used to control broadleaf weeds .

Method of Application

Mecoprop is often used in combination with other chemically related herbicides such as 2,4-D, dicamba, and MCPA, which mimic the plant hormone IAA (auxin) and kill most broadleaf weeds by causing uncontrolled growth .

Results

The United States Environmental Protection Agency has classified mecoprop as toxicity class III - slightly toxic .

Synthesis of Herbicidal Ionic Liquids

Field

Chemical Synthesis

Application

“2-(4-Chloro-3-methylphenoxy)propanoic acid” is used in the synthesis of herbicidal ionic liquids . These ionic liquids contain the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation .

Method of Application

The compounds obtained differed in terms of the substitution of the phenoxyethylammonium group in the ring (the presence of a methyl group in the meta or para positions and the presence of chlorine in the para position) as well as the length of the alkyl chain (from hexyl to tetradecyl) .

Results

The basic physicochemical properties of the obtained ionic liquids (solubility and thermal stability) were characterized and their structures were confirmed . The herbicidal activity of the compounds was tested under greenhouse conditions using cornflower (Centaurea cyanus L.) as the test plant .

Turf Management

Field

Agriculture and Botany

Application

“2-(4-Chloro-3-methylphenoxy)propanoic acid”, also known as Mecoprop or MCPP, is used in turf management, including lawns, sport turf, and commercial sod production .

Method of Application

It is used for the control of creeping broadleaf weeds such as clovers, chickweed, ivy, plantain, and similar plants .

Results

The application of Mecoprop results in the effective control of broadleaf weeds, improving the quality and appearance of the turf .

Pesticide Production

Field

Chemical Industry

Application

Mecoprop is a General Use Pesticide and is most often used in combination with other pesticides .

Method of Application

The production process involves the synthesis of Mecoprop with other chemically related herbicides such as 2,4-D, dicamba, and MCPA .

Results

The resulting product is a highly effective pesticide that can control a wide range of weeds .

Chemical Synthesis

Field

Chemistry

Application

“2-(4-Chloro-3-methylphenoxy)propanoic acid” is used in the chemical synthesis of various compounds .

Method of Application

The specific methods of application can vary widely depending on the target compound. Typically, it involves reactions under controlled conditions with other reagents .

Results

The results of these syntheses are new compounds that can have a variety of uses in fields such as medicine, agriculture, and materials science .

Production of Pesticides

Field

Chemical Industry

Application

Mecoprop is a General Use Pesticide and is most often used in combination with other pesticides .

Method of Application

The production process involves the synthesis of Mecoprop with other chemically related herbicides such as 2,4-D, dicamba, and MCPA .

Results

The resulting product is a highly effective pesticide that can control a wide range of weeds .

Safety And Hazards

The compound is classified as an irritant . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-6-5-8(3-4-9(6)11)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKJHOSTQZAYFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20998915
Record name 2-(4-Chloro-3-methylphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20998915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-3-methylphenoxy)propanoic acid

CAS RN

777-54-8
Record name Propionic acid, 2-((4-chloro-m-tolyl)oxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000777548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Chloro-3-methylphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20998915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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